molecular formula C₂₂H₁₇N₃O₅ B1156777 Tadalafil Oxidation Impurity

Tadalafil Oxidation Impurity

Cat. No.: B1156777
M. Wt: 403.39
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tadalafil Oxidation Impurity is a high-purity chemical reference standard essential for advanced pharmaceutical research and development. This compound is critical for studying the stability and degradation profile of Tadalafil, an active pharmaceutical ingredient (API) used in therapeutic treatments. Its primary application is in analytical method development and validation, where it serves as a known impurity for precise identification and quantification. Researchers utilize this impurity to conduct forced degradation studies, establishing stability-indicating methods that are vital for ensuring drug safety, quality, and shelf-life . The presence of oxidative impurities is a key concern in drug formulation, and this standard enables the monitoring and control of such degradation products throughout the manufacturing process and storage . The product is supplied with comprehensive analytical data and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C₂₂H₁₇N₃O₅

Molecular Weight

403.39

Origin of Product

United States

Scientific Research Applications

Chemical Profile

Tadalafil's oxidation impurities arise during its synthesis and storage. These impurities can affect the drug's efficacy and safety profile. The oxidation process can lead to the formation of various degradation products, complicating the quality control processes in pharmaceutical manufacturing.

Impurity Identification

Research has identified several oxidation-related impurities in tadalafil formulations. For instance, a study indicated that six specific impurities were detected at levels ranging from 0.1% to 0.15% during the synthesis of tadalafil, highlighting the need for rigorous impurity profiling during drug development .

Stability Testing

Stability studies are crucial for understanding how tadalafil and its oxidation impurities behave under different conditions. A validated method using ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has been developed for determining tadalafil levels in human plasma, which also aids in assessing the stability of oxidation impurities . This method ensures that the drug remains effective throughout its shelf life by monitoring degradation pathways.

Formulation Development

The characterization of oxidation impurities is essential for formulating stable tadalafil products. Research indicates that the presence of excipients can initiate oxidative degradation, thus selecting appropriate excipients is critical . Accelerated stability studies help identify critical parameters that influence the drug's stability and guide formulation strategies to mitigate impurity formation.

Regulatory Compliance

Pharmaceutical companies must comply with stringent regulatory standards regarding impurity levels in drug products. The identification and quantification of tadalafil oxidation impurities are necessary for meeting these standards set by health authorities like the FDA . This compliance ensures that the therapeutic benefits of tadalafil are not compromised by harmful impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is widely employed for analyzing tadalafil and its oxidation impurities. A recent study demonstrated a rapid HPLC method that effectively separates tadalafil from its related substances, facilitating quicker analysis during quality control .

Mass Spectrometry

Mass spectrometry complements HPLC by providing detailed structural information about oxidation impurities. This combination allows researchers to elucidate the mechanisms of degradation and develop strategies to minimize impurity formation during drug manufacturing .

Stability Study Case

A comprehensive stability study evaluated tadalafil's degradation under various environmental conditions, including temperature and humidity. The findings indicated that certain oxidation impurities increased significantly at elevated temperatures, necessitating the development of specific storage guidelines to maintain product integrity .

Formulation Optimization Case

In another case, researchers modified the crystal habit of tadalafil to enhance its physicochemical properties. This modification aimed to reduce the formation of oxidation impurities during storage and improve overall drug stability . The study concluded that optimizing crystal forms could be a viable strategy to mitigate degradation issues.

Comparison with Similar Compounds

Structural and Analytical Comparison of Tadalafil Impurities

Key Oxidation Impurities in Tadalafil

Impurity Name CAS Number Molecular Formula Molecular Weight Origin Detection Method (LOD/LOQ)
Oxidation Impurity T2 2378614-29-8 C₂₄H₂₀Cl₂N₂O₆ 503.3 Synthesis intermediate UPLC-q/LIT-MS (LOD: 25 pg/mL)
Impurity 19 14907-27-8 C₁₂H₁₄N₂O₂·HCl 254.8 Degradation by-product HPLC (Method-specific)
Impurity 35 749864-17-3 C₂₀H₁₈N₂O₄ 408.4 Oxidation product Not specified

Analytical Challenges

  • Chromatographic Resolution : Separation of oxidation impurities (e.g., T2) from tadalafil requires optimized mobile phases. A 62:38 (v:v) acetonitrile/ammonium acetate buffer achieved a resolution >2.5 for Impurity A (structurally similar to T2) at 1.0 mL/min flow rate .
  • Sensitivity : UPLC-q/LIT-MS methods for T2 detection demonstrated a linear range of 0.10–80 ng/mL, with precision (RSD <10%) and recovery (90–110%) suitable for trace analysis .

Comparison with Impurities in Related Compounds

Nimodipine Impurities

Nimodipine, a calcium channel blocker, shares analytical challenges with tadalafil. Its impurities (A, B, C) are quantified via HPLC using methanol-acetonitrile-water (15:30:55) mobile phases, with LODs of 0.1–1.0 µg/mL . Unlike tadalafil’s oxidation-driven impurities, nimodipine impurities arise primarily from synthesis intermediates, highlighting differences in degradation pathways.

PDE5 Inhibitor Class

While sildenafil and vardenafil (other PDE5 inhibitors) have distinct impurity profiles, their regulatory requirements align with tadalafil. For example, sildenafil’s genotoxic impurities (e.g., N-nitroso compounds) are controlled at thresholds ≤1 ppm, comparable to tadalafil’s nitrosamine limits .

Research Findings on Oxidation Impurity Mitigation

  • Stability Studies : Tadalafil oxidation impurities increase under accelerated storage conditions (40°C/75% RH), necessitating protective packaging and antioxidant excipients .
  • Pharmacological Impact: While tadalafil itself modulates cGMP/PKG pathways to protect against oxidative stress (e.g., doxorubicin-induced cardiotoxicity ), its oxidation impurities lack therapeutic activity and may pose genotoxic risks if exceeding thresholds .

Regulatory and Quality Control Considerations

  • ICH Compliance : Impurity profiles must include structural elucidation (via NMR, MS), origin, and toxicological assessment. For example, SynZeal’s reference standards for tadalafil impurities include detailed Certificates of Analysis (COA) meeting EP/USP requirements .
  • Method Validation : Per ICH Q2(R1), methods for impurity quantification must validate specificity, accuracy, and robustness. The UPLC-q/LIT-MS method for T2 met these criteria, with RSD <10% across inter-day precision tests .

Preparation Methods

Oxidative Degradation During Synthesis

Tadalafil oxidation impurities primarily arise during the final stages of API synthesis. The patent CN107698606B outlines a seven-step synthesis starting from piperonal and glycine methyl ester hydrochloride, with oxidation occurring at the benzodioxole ring under acidic conditions. Key intermediates are exposed to hydrogen peroxide (H₂O₂) or atmospheric oxygen, leading to epoxidation or hydroxylation at the 4-position of the indole moiety. For example:

  • Step 5 : The tert-butyloxycarbonyl (Boc)-protected intermediate undergoes oxidation with 3-chloroperbenzoic acid (mCPBA) in dichloromethane, yielding a cis-dihydroxylated byproduct.

  • Step 7 : Final deprotection with trifluoroacetic acid (TFA) in the presence of trace moisture accelerates oxidative side reactions, generating sulfoxide derivatives.

Forced Degradation Studies

Controlled oxidative stress tests, as described by Reddy et al., involve treating tadalafil with 30% H₂O₂ at 40°C for 24 hours to simulate long-term storage conditions. This method produces oxidation impurities at concentrations up to 0.15%, identifiable via reverse-phase high-performance liquid chromatography (RP-HPLC). Degradation pathways include:

  • Epoxidation : Formation of a 4,5-epoxide intermediate.

  • Hydroxylation : Addition of hydroxyl groups at the 6- and 7-positions of the indole ring.

  • Sulfoxidation : Oxidation of the sulfonyl group to sulfonic acid derivatives.

Analytical Techniques for Impurity Characterization

Chromatographic Separation

A stability-indicating RP-HPLC method validated by Reddy et al. employs a C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of 0.02 M ammonium acetate (pH 3.5) and acetonitrile (65:35 v/v). Critical parameters include:

ParameterValuePurpose
Flow Rate1.0 mL/minOptimal peak resolution
Column Temperature25°CStability of stationary phase
Detection Wavelength284 nmSelective absorption for impurities
Retention Time2.88 min (tadalafil)Baseline separation from impurities

This method achieves a limit of detection (LOD) of 0.05 µg/mL and quantifies impurities down to 0.5 µg/mL with <2% relative standard deviation (RSD).

Mass Spectrometric Elucidation

Ultra-performance liquid chromatography coupled with quadrupole/linear ion trap mass spectrometry (UPLC-q/LIT-MS) identifies oxidation impurities via characteristic fragmentation patterns:

  • m/z 427.1 → 135.0 : Cleavage of the benzodioxole ring.

  • m/z 390.2 → 214.1 : Loss of the piperazinyl moiety.

High-resolution mass spectrometry (HRMS) confirms molecular formulas, such as C₂₂H₁₈N₃O₆ for the dihydroxylated impurity (calculated exact mass: 420.1194 Da).

Stability and Degradation Kinetics

Environmental Factors

Accelerated stability studies reveal that oxidation impurities increase by 0.05–0.1% per month under 40°C/75% relative humidity (RH). Photolytic degradation under UVA light (360 nm) follows zero-order kinetics, with a rate constant (k) of 0.12 µg/mL/hr.

Excipient Interactions

Polyethylene glycol (PEG) and povidone excipients accelerate oxidative degradation by forming free radicals. For example, tadalafil-PEG solid dispersions exhibit 2.3-fold higher impurity levels after six months compared to API alone.

Regulatory and Quality Control Considerations

Method Validation

Per ICH Q2(R1), validation parameters for impurity assays must include:

  • Linearity : Correlation coefficient () ≥0.999 over 50–150 µg/mL.

  • Accuracy : 90–110% recovery in spiked samples.

  • Robustness : <5% variation in retention time under ±0.2 pH adjustments.

Case Studies in Industrial Preparation

Patent CN107698606B Workflow

The patented method achieves 99.5% purity for the oxidation impurity through:

  • Reaction : Stirring tadalafil with mCPBA (1.2 eq) in dichloromethane at 0°C for 6 hours.

  • Quenching : Adding saturated sodium bicarbonate to neutralize excess oxidant.

  • Purification : Column chromatography on silica gel (ethyl acetate/hexane, 1:3) to isolate the impurity.

Scale-Up Challenges

Industrial batches face yield losses (~15%) due to over-oxidation. Mitigation strategies include:

  • Temperature Control : Maintaining reactions at −10°C to suppress side reactions.

  • Inert Atmosphere : Using nitrogen sparging to limit autoxidation .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying Tadalafil oxidation impurities in pharmaceutical intermediates?

  • Methodological Answer : Utilize ultra-performance liquid chromatography coupled with quadrupole/linear ion trap mass spectrometry (UPLC-q/LIT-MS) with optimized parameters. Key steps include:

  • Column : ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm) .
  • Mobile Phase : 0.02 M ammonium acetate (0.1% acetic acid) and acetonitrile in gradient elution mode .
  • Validation : Ensure linearity (0.10–80 ng/mL), recovery (90–110%), precision (RSD <10%), and limits of detection (LOD: 25 pg/mL) .
  • Regulatory Alignment : Follow FDA guidelines for specificity and sensitivity .

Q. What are the key parameters for ensuring method specificity when analyzing oxidation impurities in Tadalafil?

  • Methodological Answer :

  • Chromatographic Separation : Optimize column temperature (e.g., 25°C), flow rate (0.35 mL/min), and mobile phase composition to resolve co-eluting peaks .
  • Mass Spectrometry : Use multiple reaction monitoring (MRM) with transitions (e.g., m/z 427.1→135.0) to distinguish oxidation impurities from matrix interferences .
  • Forced Degradation Studies : Expose Tadalafil to oxidative stress (e.g., H₂O₂, light) to confirm impurity formation pathways .

Q. How can researchers ensure the reproducibility of oxidation impurity data across laboratories?

  • Methodological Answer :

  • Standardized Protocols : Document mobile phase preparation, column conditioning, and instrument calibration in detail .
  • Cross-Lab Validation : Share spiked samples with reference impurities (e.g., Tadalafil EP Impurity A) and compare inter-lab precision .
  • Data Reporting : Include raw numerical values (peak areas, retention times) and chromatograms in supplementary materials .

Advanced Research Questions

Q. How can researchers resolve discrepancies in oxidation impurity quantification across different analytical platforms (e.g., HPLC vs. UPLC)?

  • Methodological Answer :

  • Method Harmonization : Compare column efficiencies (e.g., particle size: 1.8 µm vs. 5 µm) and adjust gradient programs to match retention behavior .
  • Statistical Analysis : Apply Bland-Altman plots or ANOVA to evaluate systematic biases between platforms .
  • Cross-Validation : Use certified reference materials (CRMs) for impurities to calibrate instrument responses .

Q. What experimental strategies are effective for elucidating the degradation pathways of Tadalafil leading to oxidation impurities?

  • Methodological Answer :

  • Stress Testing : Expose Tadalafil to accelerated oxidation (40°C, 75% RH, 0.1% H₂O₂) and monitor impurity profiles via time-point sampling .
  • Structural Elucidation : Employ high-resolution MS (HRMS) and NMR to identify oxidation sites (e.g., hydroxylation at the benzodioxole ring) .
  • Mechanistic Modeling : Use density functional theory (DFT) to predict reactive intermediates and validate with synthetic impurity standards .

Q. How can researchers validate the detection limits of oxidation impurities when transitioning from pharmacopeial methods to novel analytical workflows?

  • Methodological Answer :

  • Signal-to-Noise Optimization : Adjust injection volume (e.g., 5 µL) and MS source parameters (e.g., ESI voltage) to enhance sensitivity .
  • Threshold Alignment : Ensure LOD/LOQ meet the Threshold of Toxicological Concern (TTC) for genotoxic impurities (e.g., <1.5 µg/day) .
  • Robustness Testing : Vary column batches and mobile phase pH (±0.2 units) to assess method resilience .

Q. What approaches are recommended for characterizing unknown oxidation impurities in Tadalafil beyond pharmacopeial monographs?

  • Methodological Answer :

  • Hyphenated Techniques : Combine LC-MS with ion mobility spectrometry (IMS) to separate isobaric impurities .
  • Synthesis of Analogs : Prepare suspected impurities (e.g., cis-Tadalafil) and compare retention times/spectral data .
  • Databases : Cross-reference spectral libraries (e.g., USP PF) and published degradation studies .

Q. How can researchers align oxidation impurity profiling with evolving regulatory expectations (e.g., ICH Q3A/B)?

  • Methodological Answer :

  • Impurity Classification : Categorize impurities as specified, unspecified, or degradants, and report total impurities ≥QL .
  • Documentation : Include structural evidence, synthetic pathways, and toxicological risk assessments in regulatory submissions .
  • Method Updates : Periodically review USP General Chapters (e.g., <476>, <1086>) for revised acceptance criteria .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.